An In-depth Technical Guide on the Chemical Properties of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane
An In-depth Technical Guide on the Chemical Properties of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane. The information is curated for researchers and professionals in the fields of medicinal chemistry and drug development, with a focus on providing actionable data and methodologies.
Core Chemical Properties
3-Benzyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic diamine with a benzyl group attached to the nitrogen at the 3-position. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂ | [1][2] |
| Molecular Weight | 202.301 g/mol | [1] |
| CAS Number | 67571-90-8 | [3][4][5] |
| Physical Form | Liquid | |
| Boiling Point | Dihydrochloride salt: 373.5°C at 760 mmHg | N/A |
| Melting Point | Not available for the free base. tert-Butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate derivative: 58-60°C | N/A |
| Density | Not available | N/A |
| pKa | Not available | N/A |
| Solubility | Soluble in organic solvents. | N/A |
Spectroscopic Data
¹H NMR (CDCl₃) of 3-Benzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione:
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δ 1.65-1.97 (m, 4H)
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δ 2.2 (d, 2H, J = 12 Hz)
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δ 3.42 (m, 2H)
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δ 3.46 (s, 4H)
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δ 6.45 (d, 2H, J = 9.2 Hz)
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δ 7.18-7.38 (m, 10H)
Synthesis and Experimental Protocols
The synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane can be achieved through various routes, often involving the initial synthesis of the 3,8-diazabicyclo[3.2.1]octane core followed by benzylation. A general synthetic approach is outlined below, based on reported methodologies for related structures.
Experimental Protocol: Synthesis of 3,8-diazabicyclo[3.2.1]octane intermediate
A common route to the core bicyclic structure involves the cyclization of a suitably substituted pyrrolidine derivative. One reported method involves the reduction of a dione precursor.
Step 1: Synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione The synthesis of the dione precursor can be accomplished from 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride through a hydrogenation reaction to remove one of the benzyl groups.
Step 2: Reduction to 3-Benzyl-3,8-diazabicyclo[3.2.1]octane The resulting 3-Benzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione is then reduced to the target compound. A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an appropriate solvent like tetrahydrofuran (THF) can be employed for this transformation.
Experimental Protocol: Benzylation of 3,8-diazabicyclo[3.2.1]octane
For the direct benzylation of the parent 3,8-diazabicyclo[3.2.1]octane, the following general procedure can be applied.
Materials:
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3,8-diazabicyclo[3.2.1]octane
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Benzyl bromide or benzyl chloride
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A suitable base (e.g., triethylamine or potassium carbonate)
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An appropriate solvent (e.g., acetonitrile or dimethylformamide)
Procedure:
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Dissolve 3,8-diazabicyclo[3.2.1]octane in the chosen solvent.
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Add the base to the solution.
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Slowly add a stoichiometric equivalent of benzyl bromide or benzyl chloride to the reaction mixture at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain 3-Benzyl-3,8-diazabicyclo[3.2.1]octane.
Biological Activity and Signaling Pathways
Derivatives of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane have shown significant biological activity, particularly as inhibitors of oncogenic proteins and as modulators of nicotinic acetylcholine receptors.
KRAS-G12D Inhibition
Certain derivatives incorporating the 3,8-diazabicyclo[3.2.1]octane scaffold have been identified as potent and selective inhibitors of the KRAS-G12D mutant protein, a key driver in several cancers, including pancreatic, colorectal, and lung cancers.[6] The perpetual activation of the mutated KRAS protein leads to uncontrolled cell proliferation.[6] These inhibitors function by binding to the altered KRAS protein, thereby blocking its activity and interrupting downstream signaling pathways that promote cancer cell growth.[6]
The proposed mechanism of action involves the formation of critical hydrogen bonds between the protonated 3,8-diazabicyclo[3.2.1]octane moiety of the inhibitor and the amino acid residues Asp12 and Gly60 of the KRAS-G12D protein. This interaction inhibits the binding of downstream effector proteins, such as RAF, and subsequently suppresses the activation of the MAPK/ERK and PI3K/AKT signaling pathways, leading to an anti-proliferative effect.
Caption: KRAS-G12D signaling pathway and its inhibition.
Nicotinic Acetylcholine Receptor (nAChR) Modulation
Derivatives of 3,8-diazabicyclo[3.2.1]octane have also been investigated as ligands for neuronal nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype. These receptors are ligand-gated ion channels that play a crucial role in various neurological processes.[7] Activation of α4β2 nAChRs leads to an influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes the neuron and can trigger the release of various neurotransmitters, including dopamine and serotonin.[8] This modulation of neurotransmitter release is central to the therapeutic effects of nAChR agonists.[8]
The interaction of 3,8-diazabicyclo[3.2.1]octane derivatives with the α4β2 nAChR can lead to the modulation of downstream signaling cascades, which are implicated in pain perception, cognition, and addiction.
Caption: α4β2 nAChR activation and downstream signaling.
Safety Information
The following safety information is based on the GHS classification for 3-Benzyl-3,8-diazabicyclo[3.2.1]octane.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).
This document is intended for informational purposes for qualified professionals and does not constitute a recommendation for any specific use. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. 3-benzyl-3,8-diazabicyclo[3.2.1]octane | Molport-018-616-974 | Novel [molport.com]
- 2. PubChemLite - 3-benzyl-3,8-diazabicyclo[3.2.1]octane (C13H18N2) [pubchemlite.lcsb.uni.lu]
- 3. 3-BENZYL-3,8-DIAZABICYCLO[3.2.1]OCTANE | 67571-90-8 [chemicalbook.com]
- 4. KRASAVA—An Expert System for Virtual Screening of KRAS G12D Inhibitors [mdpi.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 7. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 8. What are Nicotinic acetylcholine receptor alpha-4/beta-2 agonists and how do they work? [synapse.patsnap.com]
